molecular formula C21H20O11 B8194109 Herbacetin 7-rhamnoside

Herbacetin 7-rhamnoside

Cat. No.: B8194109
M. Wt: 448.4 g/mol
InChI Key: CIAXXTSXVCLEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Herbacetin 7-rhamnoside (C₂₁H₂₀O₁₁, molecular weight 448.38), also known as Rhodionin, is a flavonol glycoside derived from the aglycone herbacetin (8-hydroxykaempferol). It features a rhamnose moiety attached to the hydroxyl group at position 7 of the flavonol backbone . This compound is predominantly isolated from Rhodiola rosea (rose root) and Ephedra species, where it contributes to antioxidant, anti-inflammatory, and cytoprotective activities . Its physicochemical properties include a melting point of 234–237°C, solubility in polar solvents like methanol and DMSO, and stability under refrigeration (2–8°C) .

Properties

IUPAC Name

3,5,8-trihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c1-7-13(24)16(27)18(29)21(30-7)31-11-6-10(23)12-15(26)17(28)19(32-20(12)14(11)25)8-2-4-9(22)5-3-8/h2-7,13,16,18,21-25,27-29H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAXXTSXVCLEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544233
Record name 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85571-15-9
Record name 3,5,8-Trihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Herbacetin 7-rhamnoside typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with chromen-4-one derivatives under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Acid Hydrolysis and Structural Elucidation

The compound undergoes acid hydrolysis to release its aglycone and sugar components. This reaction is critical for structural characterization:

Hydrolysis Conditions Products Analytical Methods
2 M HCl, 80°C, 2 hrsHerbacetin, L-rhamnoseHPLC, NMR, MS

The glycosidic bond at the 7-position is selectively cleaved, confirming the rhamnose attachment site. The α-configuration of the rhamnose linkage was verified via NMR coupling constants (J = 1.5–2.0 Hz) .

Enzymatic Interactions and Inhibition

Herbacetin 7-rhamnoside exhibits specific inhibitory effects on cytochrome P450 enzymes, impacting drug metabolism pathways:

Target Enzyme Inhibition Type IC₅₀ Kᵢ Study Model
Cytochrome P450 2D6Noncompetitive0.761 μM0.769 μMIn vitro assay

This inhibition is attributed to interactions between the flavonoid’s hydroxyl groups and the enzyme’s active site, altering substrate binding .

Antioxidant Reactions

The compound participates in redox reactions, neutralizing free radicals via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms:

Assay Activity IC₅₀ Reference
DPPH radical scavengingConcentration-dependent quenching19.49 μM
ABTS⁺ scavengingSignificant reduction of radical cations28.7 μg/mL
FRAPFerric ion reduction capacity65.2 μM Fe²⁺/g

These activities are linked to the ortho-dihydroxyl groups on the flavonoid’s B-ring, which donate electrons to stabilize radicals .

Interaction with Reactive Oxygen Species (ROS)

In biological systems, this compound mitigates oxidative stress by:

  • Scavenging superoxide anions (O₂⁻) and hydroxyl radicals (·OH) in hepatocytes .

  • Restoring glutathione (GSH) levels and reducing lipid peroxidation (MDA levels) in CCl₄-induced liver injury models .

Mechanistic insights :

  • Chelation of pro-oxidant metal ions (e.g., Fe²⁺) prevents Fenton reactions .

  • Upregulation of antioxidant enzymes (e.g., catalase) enhances cellular defense .

Thermal and Solvent Stability

The compound’s stability under varying conditions informs its reactivity:

Property Value Conditions
Melting point234–237°CDifferential scanning calorimetry
SolubilitySoluble in DMSO, methanol, ethanol25°C, 1 mg/mL

Decomposition occurs above 300°C, with char formation due to carbonization of the glycosidic and aromatic moieties .

Biotransformation in Hepatic Models

In L-02 human liver cells, this compound undergoes phase II metabolism, primarily forming glucuronidated and sulfated derivatives. These metabolites exhibit reduced antioxidant potency compared to the parent compound .

Scientific Research Applications

Antioxidant Activity

Herbacetin 7-rhamnoside exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage . The effective concentration (IC50) for DPPH free radical scavenging activity has been reported at approximately 19.49 μM .

Anticancer Properties

Research indicates that this compound possesses notable anticancer effects. For instance, it has been shown to exert antiproliferative effects against various cancer cell lines, including MCF-7 (human breast cancer) and HCT116 (human colon cancer) cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways.

Case Study: MCF-7 Cell Line

  • Study Findings : Extracts containing this compound demonstrated significant cytotoxicity against the MCF-7 cell line, with concentrations leading to reduced cell viability and increased apoptotic markers .
  • Mechanism : The compound's ability to modulate apoptosis-related proteins was highlighted as a key mechanism in its anticancer activity.

Antiviral Activity

This compound has been investigated for its antiviral potential, particularly against porcine viruses. It has shown efficacy in inhibiting the replication of Porcine Epidemic Diarrhea Virus (PEDV) by affecting the initial stages of viral infection .

Key Findings

  • In vitro Studies : The compound inhibited viral replication at concentrations as low as 20 μM, showcasing its potential as a therapeutic agent against viral infections in livestock .
  • Broader Implications : Given the structural similarities between various flavonoids, this compound may also hold promise against other viral pathogens, including coronaviruses .

Anti-inflammatory Effects

This compound demonstrates anti-inflammatory properties by modulating inflammatory pathways. Research indicates that it can reduce the expression of pro-inflammatory cytokines and inhibit inflammatory mediators in various models .

Case Study: In Vivo Models

  • Experimental Design : In animal models of inflammation induced by carrageenan, this compound significantly reduced paw edema in a dose-dependent manner.
  • Results : The highest doses resulted in nearly equivalent inhibition compared to standard anti-inflammatory drugs such as indomethacin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown that extracts containing this compound can inhibit the growth of pathogenic bacteria, making it a candidate for developing natural antimicrobial agents .

Research Insights

  • Bacterial Strains Tested : Efficacy was noted against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : This property suggests potential applications in food preservation and therapeutic formulations.

Mechanism of Action

The mechanism by which Herbacetin 7-rhamnoside exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The chromen-4-one core may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

Herbacetin 7-rhamnoside belongs to a broader class of herbacetin glycosides, differing from analogs in sugar type, substitution position, and glycosidic linkages. Key structural distinctions include:

Compound Glycosylation Position(s) Sugar Moieties Molecular Formula Source References
This compound 7-OH α-L-rhamnose C₂₁H₂₀O₁₁ Rhodiola rosea, Ephedra
Herbacetin 7-O-glucoside 7-OH β-D-glucose C₂₁H₂₀O₁₂ Ephedra
Herbacetin 3-O-rhamnoside-8-O-glucoside 3-OH, 8-OH α-L-rhamnose (3), β-D-glucose (8) C₂₇H₃₀O₁₆ Rhodiola species
Herbacetin 8-O-gentiobioside 8-OH β-D-glucose-(1→6)-β-D-glucose C₂₇H₃₀O₁₇ Flaxseed (Linum usitatissimum)
Kaempferol 3-O-rhamnoside-7-O-glucoside 3-OH, 7-OH α-L-rhamnose (3), β-D-glucose (7) C₂₇H₃₀O₁₆ Ephedra

Key Structural Insights :

  • Sugar Position: The bioactivity of herbacetin derivatives is influenced by glycosylation sites. For example, 7-O-glycosides (e.g., 7-rhamnoside, 7-glucoside) are common in Ephedra, while 3,8-di-glycosides dominate in Rhodiola .
Pharmacological Activity Comparison
Compound Key Pharmacological Activities Mechanism/Pathway References
This compound - Antioxidant: Scavenges free radicals via five phenolic hydroxyl groups .
- UV-protective: Inhibits A375-S2 cell death induced by UV irradiation .
Nrf2/ARE pathway modulation
Herbacetin (aglycone) - Inhibits HGF-induced cell migration (IC₅₀ = 10 μM)
- Blocks c-Met phosphorylation .
c-Met/HGF signaling inhibition
Herbacetin 7-O-glucoside - Weak/no inhibition of c-Met phosphorylation (vs. aglycone) .
- Contributes to Ephedra's anti-inflammatory effects.
Glycoside hydrolysis-dependent bioactivation
Herbacetin 3,8-O-diglucoside - Antioxidant: Mediates chemopreventive activity in flaxseed .
- Stabilizes cellular redox state.
Free radical scavenging
Kaempferol 3-O-rhamnoside-7-O-glucoside - Anti-inflammatory: Reduces oxidative stress in asthma models . NF-κB and MAPK pathway modulation

Key Pharmacological Insights :

  • Aglycone vs. Glycosides : The aglycone herbacetin exhibits stronger bioactivity (e.g., c-Met inhibition) than its glycosides, suggesting that glycosylation may reduce direct target engagement but enhance stability .
  • Position-Specific Effects: 7-O-glycosides (e.g., 7-rhamnoside) show cytoprotective effects, while 3-O-glycosides (e.g., 3-rhamnoside-8-glucoside) are linked to antioxidant activity .
Natural Sources and Stability
Compound Primary Natural Sources Stability in Gastrointestinal Tract References
This compound Rhodiola rosea, Ephedra sinica Stable in simulated gastric fluid (pH 2–3)
Herbacetin 8-O-glucuronide Rhodiola species, flaxseed Degrades to herbacetin in colonic microbiota
Herbacetin 7-O-neohesperidoside Ephedra herb extract Hydrolyzed to herbacetin in vivo

Key Stability Insights :

  • Glycosides like this compound resist acidic degradation, enhancing oral bioavailability compared to acetylated or malonylated derivatives .
  • Microbial hydrolysis in the gut may convert complex glycosides (e.g., neohesperidosides) into active aglycones .

Biological Activity

Herbacetin 7-rhamnoside (Q7R), a flavonoid glycoside derived from various plant sources, has garnered attention for its diverse biological activities. This article reviews the compound's antioxidant, antiviral, and hepatoprotective properties based on recent research findings.

  • Chemical Structure : this compound is characterized by its flavonoid backbone with a rhamnose sugar moiety at the 7-position.
  • Solubility : It is soluble in methanol, ethanol, and DMSO, making it suitable for various biochemical assays.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases.

  • Mechanism : The multiple hydroxyl groups in its structure allow Q7R to scavenge free radicals effectively.
  • Research Findings :
    • In vitro studies demonstrated that Q7R significantly reduced oxidative damage in human liver cells (L-02) induced by hydrogen peroxide (H2O2) .
    • It showed a strong DPPH radical scavenging activity with an IC50 value indicating potent antioxidant capability .
Assay Type IC50 Value Effect
DPPH19.49 μMRadical scavenging
ABTSNot specifiedAntioxidant activity
FRAPNot specifiedFerric reducing power

Antiviral Activity

This compound has been investigated for its antiviral effects, particularly against coronaviruses and other viral pathogens.

  • SARS-CoV-2 Inhibition : Flavonoids similar to Q7R have shown potential in inhibiting key viral targets such as the SARS-CoV-2 proteases . Specific studies indicate that flavonoids can interfere with viral entry and replication processes.
  • Porcine Epidemic Diarrhea Virus (PEDV) : Q7R demonstrated significant antiviral activity against PEDV with an IC50 of 0.014 μg/mL, highlighting its potential as a therapeutic agent against viral infections .
Virus Type IC50 Value Mechanism of Action
Porcine Epidemic Diarrhea0.014 μg/mLInhibits viral replication
SARS-CoV-2Not specifiedTargets viral proteases and entry mechanisms

Hepatoprotective Effects

The hepatoprotective potential of this compound has been evaluated through various experimental models.

  • In Vivo Studies : Research indicates that Q7R can mitigate liver damage induced by carbon tetrachloride (CCl4) in mice by reducing serum levels of liver enzymes (ALT, AST) and enhancing antioxidant enzyme activities .
  • Cell Viability : In vitro studies showed that pre-treatment with Q7R improved cell viability in L-02 cells exposed to glycochenodeoxycholic acid (GCDC), suggesting protective effects against cholestatic injury .
Parameter Control Group Q7R Treatment Group
ALT LevelsElevatedSignificantly reduced
AST LevelsElevatedSignificantly reduced
Cell Viability (%)LowHigh

Q & A

Q. How can Herbacetin 7-rhamnoside be reliably identified and quantified in plant extracts?

  • Methodological Answer : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with optimized parameters. For example, monitor the ion transition specific to this compound (e.g., m/z 609 → 301 for glycosidic cleavage) and validate linearity (1–50 µg/mL) using regression equations (e.g., y = 15413x + 3746, R² ≥ 0.9997). Ensure calibration with certified reference standards .

Q. What solvent systems are optimal for isolating this compound during extraction?

  • Methodological Answer : Prioritize polar solvents like methanol or ethanol due to its glycosidic structure. For solubility, use DMSO for stock solutions (2–8°C storage to prevent degradation). Include purity validation via HPLC with UV detection at λ = 254 nm .

Q. How can researchers confirm the structural identity of newly isolated this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HR-MS). Compare spectral data to published values (e.g., CAS 85571-15-9: C₂₁H₂₀O₁₁, MW 448.38). For novel derivatives, provide full characterization, including 2D-NMR (COSY, HMBC) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivities of this compound?

  • Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., cancer vs. normal) to resolve variability. Use orthogonal assays (e.g., Western blot for protein targets and metabolomics for pathway analysis) to validate mechanisms. Cross-reference purity data (e.g., ≥95% by HPLC) to rule out confounding impurities .

Q. How can molecular docking studies elucidate this compound’s interaction with biological targets?

  • Methodological Answer : Employ Glide XP scoring in Schrödinger Suite to model hydrophobic enclosure and hydrogen-bond networks. For example, simulate binding to cyclooxygenase-2 (COX-2) and validate with surface plasmon resonance (SPR) to measure binding kinetics (KD). Compare results to aglycone (Herbacetin) to assess glycosylation effects .

Q. What are the challenges in synthesizing this compound derivatives, and how can they be mitigated?

  • Methodological Answer : Focus on regioselective rhamnosylation using protecting-group strategies (e.g., tert-butyldimethylsilyl for hydroxyl masking). Monitor reaction progress via TLC and ESI-MS. For scalability, optimize catalytic conditions (e.g., enzymatic glycosylation with α-L-rhamnosidases) .

Data Analysis & Reproducibility

Q. How should researchers handle discrepancies in chromatographic retention times across studies?

  • Methodological Answer : Standardize LC conditions (column type: C18; mobile phase: 0.1% formic acid/acetonitrile gradient). Report retention times with system suitability tests (e.g., USP tailing factor ≤ 2). Include inter-laboratory validation data to address variability .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals (95%) and effect sizes .

Structural & Functional Insights

Q. How does the rhamnosyl moiety influence this compound’s pharmacokinetic properties?

  • Methodological Answer : Compare bioavailability via in vitro permeability assays (Caco-2 monolayers) and in vivo PK studies (rodent models). Analyze glycoside vs. aglycone plasma half-lives and tissue distribution using LC-MS/MS .

Q. What in silico tools predict the stability of this compound under physiological conditions?

  • Methodological Answer : Use molecular dynamics simulations (AMBER or GROMACS) to model glycosidic bond hydrolysis at pH 7.4. Validate predictions with accelerated stability testing (40°C/75% RH for 1 month) and quantify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Herbacetin 7-rhamnoside
Reactant of Route 2
Herbacetin 7-rhamnoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.